2-Methylnorvaline
Overview
Description
2-Methylnorvaline, also known as 2-amino-2-methylpentanoic acid, is a non-proteinogenic amino acid. It is structurally similar to valine and leucine, which are branched-chain amino acids.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylnorvaline can be synthesized through several methods. One common approach involves the alkylation of glycine derivatives. For instance, the reaction of glycine ethyl ester with isobutyraldehyde under reductive amination conditions can yield this compound. Another method involves the use of asymmetric hydrogenation of α-keto acids.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of biocatalysts to achieve high enantioselectivity. Enzymatic methods using transaminases or dehydrogenases can be employed to convert precursor molecules into this compound with high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Methylnorvaline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding keto acids.
Reduction: Reduction reactions can convert it into its corresponding alcohols.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 2-Keto-2-methylpentanoic acid.
Reduction: 2-Methylpentanol.
Substitution: Various N-substituted derivatives depending on the substituent used.
Scientific Research Applications
2-Methylnorvaline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a tool to study protein synthesis and amino acid metabolism.
Medicine: Research has shown its potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Industry: It is used in the production of pharmaceuticals and as a precursor in the synthesis of other bioactive compounds
Mechanism of Action
The mechanism of action of 2-methylnorvaline involves its interaction with enzymes and proteins. It can act as a competitive inhibitor of enzymes that utilize branched-chain amino acids. For example, it inhibits the uptake of valine and leucine into proteins by competing for the same binding sites. This inhibition can affect protein synthesis and metabolic pathways involving these amino acids .
Comparison with Similar Compounds
Valine: A branched-chain amino acid involved in protein synthesis.
Leucine: Another branched-chain amino acid with roles in muscle metabolism.
Isoleucine: Similar in structure and function to valine and leucine.
Comparison: 2-Methylnorvaline is unique due to its non-proteinogenic nature, meaning it is not incorporated into proteins during translation. This property allows it to be used as a tool to study protein synthesis and enzyme inhibition without being a natural substrate for ribosomes. Its structural similarity to valine and leucine enables it to compete with these amino acids in biochemical pathways, providing insights into their metabolic roles .
Properties
IUPAC Name |
(2S)-2-amino-2-methylpentanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-3-4-6(2,7)5(8)9/h3-4,7H2,1-2H3,(H,8,9)/t6-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJGLYBWNNQMOW-LURJTMIESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@](C)(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00949147 | |
Record name | 2-Methylnorvaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00949147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3275-37-4, 26287-61-6 | |
Record name | L-Norvaline, 2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003275374 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methylnorvaline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026287616 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methylnorvaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00949147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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